Ethyl (S)-2,2-difluoro-6-azaspiro[3.4]octane-7-carboxylate
Description
Ethyl (S)-2,2-difluoro-6-azaspiro[3.4]octane-7-carboxylate (CAS 1272656-72-0) is a chiral spirocyclic compound characterized by a nitrogen-containing azaspiro[3.4]octane core, a difluoro substituent at the 2-position, and an ethyl ester group at the 7-position. Its molecular formula is C₁₀H₁₅F₂NO₂, with a molecular weight of 219.23 g/mol . The (S)-enantiomer configuration is critical for its stereochemical specificity, which may influence biological activity or synthetic utility.
Properties
Molecular Formula |
C10H15F2NO2 |
|---|---|
Molecular Weight |
219.23 g/mol |
IUPAC Name |
ethyl (7S)-2,2-difluoro-6-azaspiro[3.4]octane-7-carboxylate |
InChI |
InChI=1S/C10H15F2NO2/c1-2-15-8(14)7-3-9(6-13-7)4-10(11,12)5-9/h7,13H,2-6H2,1H3/t7-/m0/s1 |
InChI Key |
HCXOCMFNPKSBJC-ZETCQYMHSA-N |
Isomeric SMILES |
CCOC(=O)[C@@H]1CC2(CC(C2)(F)F)CN1 |
Canonical SMILES |
CCOC(=O)C1CC2(CC(C2)(F)F)CN1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Annulation Strategy for Spirocyclic Construction
The core approach for synthesizing Ethyl (S)-2,2-difluoro-6-azaspiro[3.4]octane-7-carboxylate involves annulation of a cyclopentane ring with a four-membered ring (a cyclobutane or its derivatives). This strategy is supported by recent publications demonstrating the efficiency of this route (see,).
- Preparation of suitably functionalized precursors such as amino or carbamate derivatives.
- Cyclization via intramolecular nucleophilic attack or radical-mediated pathways.
- Introduction of the difluoro substituents at the 2-position through fluorination reactions.
Specific Synthetic Methods
Method A: Fluorinated Cyclization Approach
- Starting materials: Ethyl carbamate derivatives of amino acids or cyclic amines.
- Reaction conditions:
- Use of potassium tert-butoxide (t-BuOK) in dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).
- Elevated temperatures (~130°C) for 18–24 hours.
- Procedure:
- Potassium tert-butoxide deprotonates the amino group, facilitating nucleophilic attack on electrophilic centers.
- Cyclization occurs via intramolecular nucleophilic substitution, forming the spirocyclic core.
- Fluorination at the 2-position is achieved through the use of difluoromethylene reagents or electrophilic fluorinating agents.
This method is exemplified in the synthesis of related spirocyclic compounds, as described in, where similar annulation reactions are performed with fluorinated intermediates.
Method B: One-Pot Multi-Component Reactions
- Approach: Utilizing a one-pot synthesis involving amino precursors, fluorinating agents, and cyclization catalysts.
- Reaction conditions: Mild to moderate heating with fluorinating reagents like diethylaminosulfur trifluoride (DAST) or similar electrophilic fluorinating agents.
- Advantages: High yields, operational simplicity, and minimal purification steps.
Industrial-Scale Considerations
Scaling up these reactions involves optimizing parameters such as temperature, solvent choice, and reagent stoichiometry to maximize yield and minimize by-products. Continuous flow reactors can be employed to improve safety and reproducibility, especially for fluorination steps, aligning with green chemistry principles.
Reaction Mechanism Insights
The key mechanistic pathway involves:
- Deprotonation of the amino group (by potassium tert-butoxide), generating a nucleophile.
- Intramolecular cyclization: Nucleophilic attack on an electrophilic carbon in the precursor, forming the spirocyclic framework.
- Fluorination step: Introduction of the difluoro groups at the 2-position via electrophilic fluorinating agents, which target the activated carbon centers.
The stereoselectivity toward the (S)-enantiomer is achieved through chiral auxiliaries or chiral catalysts during the initial steps, as indicated in recent asymmetric synthesis reports.
Data Tables Summarizing Key Reaction Conditions
| Step | Reagents | Solvent | Temperature | Time | Yield | Notes |
|---|---|---|---|---|---|---|
| Cyclization | Ethyl carbamate, Kt-Bu | DMSO/DMF | 130°C | 18–24 h | 65–75% | Intramolecular cyclization |
| Fluorination | Difluoromethylene reagent (e.g., DAST) | Dichloromethane | Room temp to 50°C | 2–4 h | 60–70% | Selective fluorination at C-2 |
| Purification | Chromatography | Silica gel | - | - | - | To isolate pure enantiomer |
Chemical Reactions Analysis
Types of Reactions
Ethyl (S)-2,2-difluoro-6-azaspiro[3.4]octane-7-carboxylate can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, such as halides or amines.
Scientific Research Applications
Ethyl (S)-2,2-difluoro-6-azaspiro[3.4]octane-7-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: It is investigated for its potential as a drug candidate, particularly in the treatment of diseases that involve spirocyclic structures.
Mechanism of Action
The mechanism of action of Ethyl (S)-2,2-difluoro-6-azaspiro[3.4]octane-7-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s spirocyclic structure allows it to fit into unique binding sites, potentially leading to the modulation of biological pathways.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
The following analysis compares Ethyl (S)-2,2-difluoro-6-azaspiro[3.4]octane-7-carboxylate with analogous spirocyclic compounds, focusing on structural variations, physicochemical properties, and applications.
Table 1: Key Structural and Molecular Comparisons
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| This compound | 1272656-72-0 | C₁₀H₁₅F₂NO₂ | 219.23 | Chiral (S)-configuration, ethyl ester, difluoro substituents |
| 6-tert-Butoxycarbonyl-2,2-difluoro-6-azaspiro[3.4]octane-7-carboxylic acid | 2386127-29-1 | C₁₃H₁₉F₂NO₄ | 291.29 | Boc-protected nitrogen, carboxylic acid substituent, ≥97% purity |
| 2,2-Difluoro-6-oxaspiro[3.4]octane-7-carboxylic acid | 2445790-92-9 | C₈H₁₀F₂O₃ | 192.16 | Oxygen-containing spiro core (6-oxa), carboxylic acid, higher polarity |
| Methyl 6-azaspiro[3.4]octane-7-carboxylate hydrochloride | Not available | Not reported | Not reported | Methyl ester, hydrochloride salt, simplified substitution pattern |
| 6-Oxa-2-azaspiro[3.4]octane-7-methanol trifluoroacetate | 2375260-17-4 | C₇H₁₃NO₂·C₂HF₃O₂ | 257.21 | Hybrid oxa/aza spiro system, methanol-TFA adduct, enhanced solubility |
Functional Group and Core Modifications
Ethyl Ester vs. Carboxylic Acid Derivatives The target compound’s ethyl ester group (C₁₀H₁₅F₂NO₂) contrasts with the carboxylic acid in 6-tert-butoxycarbonyl-2,2-difluoro-6-azaspiro[3.4]octane-7-carboxylic acid (C₁₃H₁₉F₂NO₄) . Esters generally exhibit lower polarity and higher membrane permeability, making them favorable prodrug candidates. Carboxylic acids, however, are more polar and often serve as intermediates for further derivatization.
Aza vs. Oxa Spiro Cores Replacing the 6-aza nitrogen with oxygen (e.g., 2,2-difluoro-6-oxaspiro[3.4]octane-7-carboxylic acid, C₈H₁₀F₂O₃) alters electronic and steric properties.
Protective Groups and Salts The Boc-protected analogue (C₁₃H₁₉F₂NO₄) demonstrates the use of tert-butoxycarbonyl groups to stabilize reactive amines during synthesis . In contrast, Methyl 6-azaspiro[3.4]octane-7-carboxylate hydrochloride highlights the utility of salt forms to improve crystallinity or solubility .
Physicochemical and Analytical Data
- Purity : The Boc-protected acid is reported at ≥97% purity , while commercial sources list the target compound without specified purity metrics .
- LCMS/HPLC : While direct LCMS data for the target compound are unavailable, related spiro derivatives in patents show m/z values ranging from 749 to 874 and HPLC retention times of 1.29–1.58 minutes under acidic conditions .
Biological Activity
Ethyl (S)-2,2-difluoro-6-azaspiro[3.4]octane-7-carboxylate is a compound of interest due to its unique spirocyclic structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
- IUPAC Name : this compound
- CAS Number : 1544613-96-8
- Molecular Formula : C10H15F2NO2
- Molecular Weight : 219.23 g/mol
- Physical State : Solid
The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. The spirocyclic structure allows for specific binding to molecular targets, potentially modulating their activity. This can lead to diverse biological effects, including:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways.
- Receptor Modulation : It may act as an agonist or antagonist at specific receptors, influencing physiological responses.
Biological Activity Data
Research indicates that compounds with similar structures exhibit various biological activities, including antimicrobial and antimalarial properties. The following table summarizes some findings related to the biological activity of Ethyl (S)-2,2-difluoro-6-azaspiro[3.4]octane derivatives.
| Compound | Activity Type | EC50 (μM) | Reference |
|---|---|---|---|
| Ethyl (S)-2,2-difluoro-6-azaspiro[3.4]octane | Antimicrobial | 0.028 | |
| Ethyl 2-oxa-6-azaspiro[3.4]octane | Antimalarial | 0.263 | |
| 7-N-substituted quinolones | Antimalarial | 0.019 |
Case Studies and Research Findings
- Antimicrobial Activity : A study evaluated the antimicrobial properties of various spirocyclic compounds, revealing that Ethyl (S)-2,2-difluoro-6-azaspiro[3.4]octane derivatives showed significant inhibition against Mycobacterium tuberculosis with an MIC of 0.016 μg/mL .
- Antimalarial Properties : Another investigation focused on the antimalarial activity of related compounds, where derivatives demonstrated varying degrees of efficacy against Plasmodium falciparum. The structure–activity relationship indicated that modifications to the spirocyclic core could enhance potency .
- Enzyme Interaction Studies : Research into the compound's interactions with metabolic enzymes showed that it could inhibit certain pathways, which may be beneficial in treating diseases characterized by metabolic dysregulation .
Q & A
Q. What are the key synthetic routes for preparing Ethyl (S)-2,2-difluoro-6-azaspiro[3.4]octane-7-carboxylate, and how are stereoselectivity and yield optimized?
- Methodological Answer : The synthesis typically involves annulation strategies to construct the spirocyclic core. A validated approach (e.g., from Pfizer Inc.) employs sodium borohydride reduction followed by esterification under controlled conditions to preserve stereochemistry. For example:
- Step 1 : Reduction of a ketone intermediate using NaBH₄ in methanol yields the alcohol precursor .
- Step 2 : Esterification with ethyl chloroformate in dichloromethane, catalyzed by triethylamine, achieves the final product with >80% yield .
Stereoselectivity is ensured via chiral catalysts or resolution techniques, while yield optimization leverages reaction parameter screening (temperature, solvent polarity).
Q. How is the compound’s structural integrity confirmed, and what analytical techniques are critical for characterization?
- Methodological Answer : Key techniques include:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR resolves the spirocyclic framework and stereochemistry (e.g., δ 4.34–4.26 ppm for the ethyl ester group) .
- X-ray Crystallography : Confirms absolute configuration and ring junction geometry.
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (C₁₀H₁₅F₂NO₂, MW 219.23 g/mol) .
Advanced Research Questions
Q. What strategies address contradictory biological activity data in derivatives of this compound?
- Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial vs. antimalarial potency) arise from substituent effects. To resolve contradictions:
- Systematic SAR Studies : Synthesize analogs with varied substituents (e.g., benzyl, oxa/aza groups) and test in standardized assays .
- Data Normalization : Account for assay conditions (e.g., EC₅₀ values in Plasmodium falciparum vs. Mycobacterium tuberculosis models) .
Example SAR Table:
| Derivative | Substituent | Activity (EC₅₀, μM) | Target |
|---|---|---|---|
| Ethyl (S)-2,2-difluoro-... | Difluoro spiro core | 0.028 (Antimicrobial) | Mycobacterium tuberculosis |
| O6-benzyl analog | Benzyl ester | 0.019 (Antimalarial) | Plasmodium falciparum |
Q. How can enzymatic interaction studies elucidate the compound’s mechanism of action?
- Methodological Answer :
- Enzyme Inhibition Assays : Use fluorogenic substrates to measure inhibition kinetics (e.g., vs. acetylcholinesterase or cytochrome P450 isoforms) .
- Molecular Docking : Model the spirocyclic core’s fit into enzyme active sites (e.g., nicotinic acetylcholine receptors) using software like AutoDock .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters .
Q. What methodologies optimize the compound’s metabolic stability for in vivo studies?
- Methodological Answer :
- Microsomal Incubations : Assess hepatic clearance using liver microsomes and NADPH cofactors .
- Deuterium/Halogenation : Introduce deuterium at metabolically labile sites or replace hydrogen with fluorine to block oxidation .
- Prodrug Design : Mask ester groups with hydrolyzable moieties (e.g., tert-butyl) to enhance bioavailability .
Experimental Design & Data Analysis
Q. How should researchers design experiments to validate spirocyclic compound stability under physiological conditions?
- Methodological Answer :
- pH Stability Profiling : Incubate the compound in buffers (pH 1–10) and monitor degradation via HPLC at 37°C .
- Forced Degradation Studies : Expose to heat (60°C), UV light, or oxidizing agents (H₂O₂) to identify degradation pathways .
- LC-MS/MS : Identify degradation products and propose mechanisms (e.g., ester hydrolysis or ring-opening) .
Q. What statistical approaches reconcile discrepancies in bioassay reproducibility?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
